molecular formula C15H16ClN5O3 B2596314 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone CAS No. 2034575-71-6

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone

Cat. No.: B2596314
CAS No.: 2034575-71-6
M. Wt: 349.78
InChI Key: VWNKHPQREQXSSK-UHFFFAOYSA-N
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Description

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone is a heterocyclic organic molecule It is characterized by the presence of a pyrrolidine ring, a pyrazolo[5,1-b][1,3]oxazine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Synthesis of the pyrazolo[5,1-b][1,3]oxazine ring: This step involves the reaction of hydrazine derivatives with suitable carbonyl compounds.

    Attachment of the chloropyrimidine moiety: This is usually done via nucleophilic substitution reactions where the pyrimidine ring is chlorinated using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[5,1-b][1,3]oxazine ring, potentially opening the ring structure.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced forms of the pyrazolo[5,1-b][1,3]oxazine ring.

    Substitution: Various substituted derivatives of the chloropyrimidine moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For example, as a WRN helicase inhibitor, it binds to the active site of the enzyme, preventing it from unwinding DNA strands . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
  • (3-((5-bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
  • (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloropyrimidine moiety, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3/c16-10-6-17-15(18-7-10)24-11-2-4-20(9-11)13(22)12-8-19-21-3-1-5-23-14(12)21/h6-8,11H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNKHPQREQXSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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